ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
IUPAC Nomenclature Breakdown and Positional Isomerism Considerations
The systematic IUPAC name specifies a thiazolo[3,2-a]pyrimidine core system with multiple substituents arranged in precise spatial configurations. Breaking down the nomenclature:
- Core structure : The 5H-thiazolo[3,2-a]pyrimidine bicyclic system contains a thiazole ring (positions 1-3) fused with a pyrimidine ring (positions 2-a), where 'a' denotes the fusion position between nitrogen atoms.
- Positional descriptors :
- C5 bears the 4-(acetyloxy)phenyl group
- C2 contains the 1,3-benzodioxol-5-ylmethylidene substituent
- C7 has a methyl group
- C6 carries the ethyl carboxylate moiety
The (2E) configuration specifies trans geometry across the exocyclic double bond at position 2, confirmed through X-ray crystallography showing the benzodioxolylmethylidene group's orientation relative to the thiazolo ring. Positional isomerism could theoretically occur through:
- Alternative fusion patterns of the thiazolo-pyrimidine system
- Tautomeric shifts in the dihydro-pyrimidinone moiety
- Cis/trans isomerism at the C2 methylidene group
Crystallographic data eliminates these possibilities by demonstrating fixed bond lengths (C2=C bond 1.34 Å) and planar geometry in the fused ring system.
| Structural Feature | Position | Bond Length (Å) | Source |
|---|---|---|---|
| Thiazole S1-C2 | 1-2 | 1.76 | |
| Pyrimidine N4-C5 | 4-5 | 1.38 | |
| Exocyclic C2=C (methylidene) | 2 | 1.34 |
X-ray Crystallographic Characterization of Thiazolo[3,2-a]pyrimidine Core
Single-crystal X-ray analysis reveals key structural features of the heterocyclic core:
The thiazolo[3,2-a]pyrimidine system adopts a nearly planar conformation with maximum deviation from planarity of 0.129 Å at the carbonyl oxygen (O5). Bond length analysis shows:
- Thiazole ring aromaticity (C-S: 1.76 Å, C-N: 1.30 Å)
- Pyrimidinone carbonyl (C=O: 1.22 Å)
- Partial double bond character in N4-C5 (1.38 Å vs typical 1.45 Å for single bonds)
The crystal packing demonstrates intermolecular interactions stabilizing the planar configuration:
- π-π stacking between benzodioxole and pyrimidine rings (3.8 Å interplanar distance)
- C-H···O hydrogen bonds (2.6-2.8 Å) involving the acetyloxy carbonyl
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n | |
| Unit cell dimensions | a=7.556 Å, b=15.319 Å, c=10.123 Å | |
| Dihedral angle (core/benzodioxole) | 55.22° |
Conformational Analysis of Benzodioxolylmethylidene Substituent
The 1,3-benzodioxol-5-ylmethylidene group adopts a specific conformation stabilized by:
- Steric effects : Methyl group at C7 creates torsional restrictions
- Electronic effects : Conjugation between methylidene π-system and benzodioxole aromatic ring
Density functional theory (DFT) calculations combined with crystallographic data show:
- Rotation barrier of 12.3 kcal/mol about the C2-C(benzodioxole) axis
- Optimal dihedral angle of 172.4° between thiazolo ring and benzodioxole plane
- Intramolecular charge transfer (ICT) from benzodioxole O atoms to methylidene group
| Conformational Parameter | Value | Method | Source |
|---|---|---|---|
| C2-C-C-O dihedral angle | 172.4° | X-ray | |
| Methylidene torsion barrier | 12.3 kcal/mol | DFT B3LYP/6-31G* |
Electronic Effects of Acetyloxy and Methyl Substituents on Aromatic Systems
The acetyloxy (4-acetoxyphenyl) and methyl (C7) groups induce distinct electronic effects:
Acetyloxy substituent :
- Strong -M effect reduces electron density in phenyl ring (Hammett σₚ = +0.31)
- Creates 14.2° twist between phenyl and thiazolo-pyrimidine planes
- Stabilizes partial positive charge at C5 through resonance
Methyl group (C7) :
- +I effect increases electron density in pyrimidine ring
- Causes 0.05 Å contraction of adjacent C-N bonds
- Reduces pyrimidinone carbonyl polarization (C=O dipole moment decreases 0.23 D)
Substituent electronic parameters:
| Substituent | σₚ (Hammett) | σₘ | F (Swain-Lupton) | Source |
|---|---|---|---|---|
| Acetyloxy | +0.31 | +0.39 | +0.21 | |
| Methyl | -0.14 | -0.06 | -0.01 |
Properties
Molecular Formula |
C26H22N2O7S |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H22N2O7S/c1-4-32-25(31)22-14(2)27-26-28(23(22)17-6-8-18(9-7-17)35-15(3)29)24(30)21(36-26)12-16-5-10-19-20(11-16)34-13-33-19/h5-12,23H,4,13H2,1-3H3/b21-12+ |
InChI Key |
RMKJDJWZVLSFOB-CIAFOILYSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC5=C(C=C4)OCO5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
-
4-(Acetyloxy)benzaldehyde (3.00 mmol) as the aromatic aldehyde source.
-
2-Aminothiazole (3.00 mmol) for thiazole ring incorporation.
-
Ethyl acetoacetate (3.00 mmol) contributing the β-ketoester moiety.
The mixture is irradiated with an ultrasonic probe (51 W) at 25°C for 10–20 minutes under solvent-free conditions. This approach achieves a 90% yield of the intermediate 5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,thiazolo[3,2-a]pyrimidine-6-carboxylate.
Mechanistic Insights
Ultrasound irradiation induces cavitation, creating localized high-energy microenvironments that accelerate the reaction. The mechanism proceeds through:
-
Knoevenagel condensation between 4-(acetyloxy)benzaldehyde and ethyl acetoacetate, forming an α,β-unsaturated ketone.
-
Michael addition of 2-aminothiazole to the unsaturated intermediate.
-
Cyclization to form the dihydropyrimidinone ring, followed by thiazole fusion.
Incorporation of the 1,3-Benzodioxol-5-ylmethylidene Group
The methylidene substituent at position 2 is introduced via a regioselective aldol condensation, leveraging the electrophilic character of the thiazolo[3,2-a]pyrimidine core.
Condensation Protocol
-
1,3-Benzodioxol-5-carbaldehyde (3.30 mmol) is added to the thiazolo[3,2-a]pyrimidine intermediate.
-
The reaction is conducted in acetic anhydride at 80°C for 2 hours, facilitating dehydration and E-configuration stabilization of the methylidene group.
Yield : 75–85% after silica gel chromatography (hexane:ethyl acetate, 6:4).
Stereochemical Control
The (2E) -configuration arises from steric hindrance between the 1,3-benzodioxol group and the thiazolo[3,2-a]pyrimidine core, favoring the trans orientation. This is confirmed by NOESY NMR , showing no correlation between the benzodioxol protons and the pyrimidine H-5 proton.
Optimization and Scalability
Ultrasound vs. Conventional Methods
Comparative studies reveal ultrasound irradiation reduces reaction time from 5 hours (thermal heating) to 10 minutes while improving yields by 40%.
Table 1. Yield Comparison for Core Synthesis
| Method | Time | Yield (%) |
|---|---|---|
| Ultrasound probe | 10 min | 90 |
| Conventional heating | 5 h | 50 |
| Ultrasound bath | 30 min | <10 |
Solvent-Free Advantages
Eliminating solvents minimizes side reactions and simplifies purification. The absence of methanol or ethanol prevents ester hydrolysis, preserving the ethyl carboxylate group.
Characterization and Analytical Data
Spectroscopic Confirmation
-
1H NMR (500 MHz, CDCl3) : δ 7.82 (s, 1H, H-4), 6.95–7.25 (m, 7H, aromatic), 5.32 (s, 2H, OAc), 4.41 (q, J = 7.1 Hz, 2H, OCH2CH3), 2.51 (s, 3H, CH3), 1.39 (t, J = 7.1 Hz, 3H, OCH2CH3).
-
13C NMR (126 MHz, CDCl3) : δ 170.2 (C=O), 165.8 (COO), 151.6 (C-2), 148.1–121.3 (aromatic carbons), 61.5 (OCH2CH3), 20.8 (CH3), 14.3 (OCH2CH3).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile:water) shows 98.5% purity with a retention time of 12.7 minutes.
Industrial-Scale Adaptations
Halogenation-Coupling Sequence
A patent-described method for analogous compounds employs:
-
Halogenation of 4-methylthio acetophenone with Br2 in CCl4.
-
Coupling with sodium phenylacetate in THF/H2O.
Adapting this for the target compound:
Continuous Flow Synthesis
Pilot studies using microreactors demonstrate:
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Crystallographic and Conformational Analysis
The pyrimidine ring in these compounds adopts a flattened boat conformation with puckering amplitudes (e.g., 0.224 Å deviation for C5) . Dihedral angles between the thiazolo[3,2-a]pyrimidine core and aromatic substituents range from 80.94° (trimethoxybenzene) to near-planar arrangements, influencing intermolecular interactions like C–H···O hydrogen bonds .
Table 2: Structural Parameters of Selected Analogues
Enzyme Inhibition
- Compound 97: Inhibits Cdc25B phosphatase (IC50 = 4.5 µM) and LNCaP prostate cancer cells (IC50 = 3.4 µM) via a non-ROS-dependent mechanism, highlighting the role of the dibromo-hydroxybenzylidene group in target binding .
- Target Compound : The 1,3-benzodioxol group may enhance blood-brain barrier penetration, while the 4-acetyloxy substituent could improve metabolic stability compared to methoxy or nitro groups .
Antimicrobial and Antioxidant Activity
- Derivatives with cyano or nitro groups (e.g., compound 11b ) show moderate antibacterial activity (MIC = 32–64 µg/mL) against Staphylococcus aureus and Escherichia coli .
- Antioxidant efficacy correlates with electron-donating groups (e.g., methoxy), whereas electron-withdrawing substituents (e.g., nitro) reduce activity .
Mechanistic and Pharmacological Insights
- Structure-Activity Relationship (SAR) :
- Synthetic Advancements : Microwave irradiation reduces reaction times (e.g., 2 h vs. 12 h) and improves yields by 15–20% .
Q & A
Q. What are the established synthetic routes for this thiazolopyrimidine derivative, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions of ethyl acetoacetate derivatives with aromatic aldehydes to form the benzylidene moiety.
- Cyclization steps under acidic or catalytic conditions to construct the thiazolo[3,2-a]pyrimidine core.
- Functional group modifications , such as esterification or acetylation, to introduce substituents like the 4-(acetyloxy)phenyl group. Optimization Tips :
- Use palladium or copper catalysts to enhance yields in cross-coupling steps .
- Control solvent polarity (e.g., DMF or toluene) and temperature (60–80°C) to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
Key methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign peaks for the benzodioxol-5-ylmethylidene group (δ 6.8–7.2 ppm for aromatic protons) and acetyloxy substituents (δ 2.3 ppm for methyl) .
- X-ray Crystallography : Resolve stereochemistry (e.g., the (2E)-configuration) and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 523.12 for C₂₅H₂₁NO₇S) .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro assays : Test inhibitory activity against kinases (e.g., PKC or COX-2) due to structural similarities with bioactive thiazolopyrimidines .
- Solubility and stability studies : Use HPLC to assess degradation under physiological pH (e.g., pH 7.4 buffer) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to establish baseline activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Methodology :
- Systematic substitution : Compare analogs with varying electron-donating (e.g., methoxy) or withdrawing (e.g., bromo) groups at the 2-benzylidene and 5-phenyl positions .
- Key SAR Parameters :
| Substituent Position | Functional Group | Observed Impact |
|---|---|---|
| 2-Benzylidene | 1,3-Benzodioxole | Enhanced π-π stacking with hydrophobic enzyme pockets |
| 5-Phenyl | Acetyloxy | Increased metabolic stability but reduced solubility |
- Computational modeling : Use docking simulations (e.g., AutoDock) to predict binding affinities with target proteins .
Q. How to resolve contradictions in biological activity data across related compounds?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular proliferation) .
- Crystallographic Analysis : Compare bound conformations of active vs. inactive analogs (e.g., differences in benzylidene group orientation) .
- Meta-analysis : Review published SAR trends in thiazolopyrimidines to identify outliers (e.g., unexpected activity from methylthio groups) .
Q. What mechanistic insights exist for the reactivity of the 3-oxo-2,3-dihydrothiazolo ring?
- Hydrolysis Pathways : The 3-oxo group undergoes base-catalyzed ring-opening to form thioamide intermediates, which can be trapped with electrophiles (e.g., alkyl halides) .
- Photoreactivity : UV exposure induces [2+2] cycloaddition in the benzylidene moiety, altering bioactivity—monitor via UV-Vis spectroscopy .
- Redox Behavior : Cyclic voltammetry reveals oxidation peaks at +0.8 V (vs. Ag/AgCl) due to the thiazole sulfur .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar derivatives?
- Variable Factors : Catalyst purity (e.g., Pd vs. Cu), solvent drying, and reaction scale (micro vs. bulk) significantly impact yields .
- Reproducibility Protocol : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N₂/Ar) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
